Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
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Overview
Description
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyacetophenone with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(p-Methoxyphenyl)propionic acid: Similar in structure but lacks the piperazine ring.
4-(o-Methoxyphenyl)-2-aminothiazole: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
Propiophenone, 3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to the presence of both the piperazine ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
23771-32-6 |
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Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-20-10-6-5-9-18(20)22-15-13-21(14-16-22)12-11-19(23)17-7-3-2-4-8-17;/h2-10H,11-16H2,1H3;1H |
InChI Key |
DWAQHICGPDDSSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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